

Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyrazine hydrochloride

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-(Chloromethyl)-5-methylpyrazine hydrochloride** (CAS No. 128229-06-1), a key intermediate in pharmaceutical and agrochemical research.^{[1][2]} Due to the limited availability of published experimental spectra for this specific salt, this document leverages expert analysis of structurally related compounds to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a robust understanding of the structural elucidation of this compound.

Molecular Structure and Properties

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a heterocyclic compound with the molecular formula $C_6H_8Cl_2N_2$ and a molecular weight of 179.05 g/mol.^[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.^[1] The reactive chloromethyl group is a key functional handle for further molecular elaboration.

Caption: Molecular structure of **2-(Chloromethyl)-5-methylpyrazine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous pyrazine derivatives, the following ^1H and ^{13}C NMR spectra are predicted for **2-(Chloromethyl)-5-methylpyrazine hydrochloride**.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl protons. The hydrochloride salt form may lead to a downfield shift of the pyrazine ring protons due to the protonation of the nitrogen atoms.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyrazine-H (ring)	8.5 - 8.7	Singlet	1H
Pyrazine-H (ring)	8.4 - 8.6	Singlet	1H
-CH ₂ Cl	4.8 - 5.0	Singlet	2H
-CH ₃	2.6 - 2.8	Singlet	3H

Causality behind Predictions: The chemical shifts of the pyrazine ring protons are anticipated to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. Data from similar structures, such as (5-Methylpyrazin-2-yl)methyl derivatives, show pyrazine protons in the 8.4-8.5 ppm range.[3] The presence of the hydrochloride is expected to further deshield these protons. The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrazine ring, placing their signal around 4.8-5.0 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, typical for alkyl substituents on an aromatic ring.

Predicted ^{13}C NMR Spectral Data

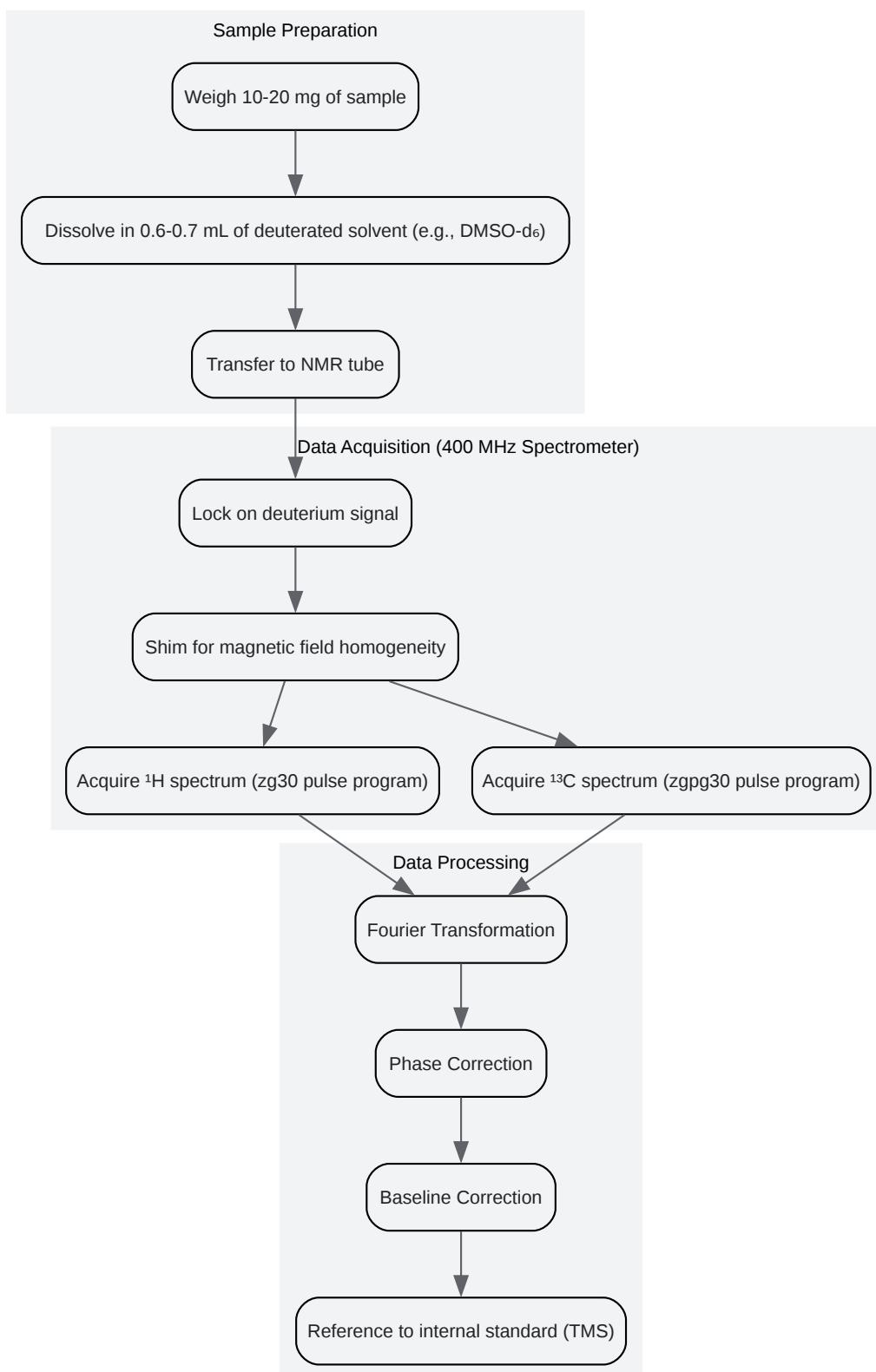
The ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=N (ring)	150 - 155
C-Cl (ring)	145 - 150
C-H (ring)	142 - 146
C-CH ₃ (ring)	140 - 144
-CH ₂ Cl	45 - 50
-CH ₃	20 - 25

Causality behind Predictions: The carbon atoms of the pyrazine ring are expected to resonate at high chemical shifts due to their sp^2 hybridization and the influence of the nitrogen atoms. The carbon attached to the chloromethyl group and the carbon bearing the methyl group will have distinct chemical shifts. The chloromethyl carbon signal is anticipated around 45-50 ppm, while the methyl carbon will be the most upfield signal. These predictions are informed by the ^{13}C NMR data of related pyrazine compounds.[\[3\]](#)

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

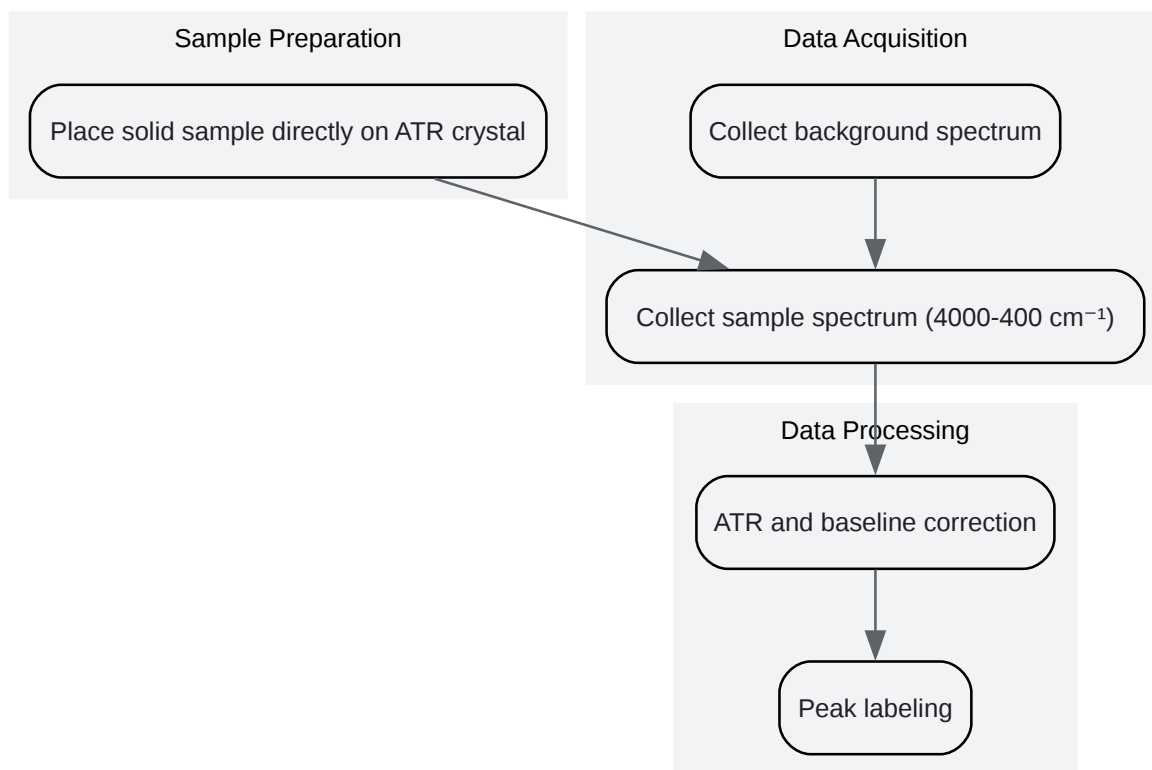
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of **2-(Chloromethyl)-5-methylpyrazine hydrochloride** will exhibit characteristic absorption bands.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (from HCl)	2500 - 3000	Broad, Strong
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=N Stretch (ring)	1600 - 1650	Medium to Strong
C=C Stretch (ring)	1400 - 1500	Medium to Strong
C-Cl Stretch	600 - 800	Strong

Causality behind Predictions: The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch of a hydrochloride salt of an amine. Aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1650 cm⁻¹ region.^[4] A strong band in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Data Acquisition



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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, 2-(chloromethyl)-5-methylpyrazine ($\text{C}_6\text{H}_7\text{ClN}_2$), as the hydrochloride salt would typically dissociate in the ion source.

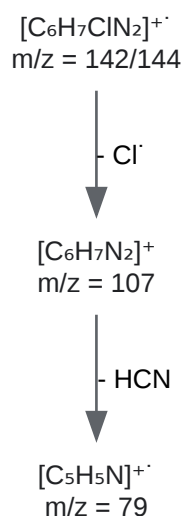
Predicted Mass Spectrum Data

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	143.0371
$[\text{M}+\text{Na}]^+$	165.0190

Data sourced from PubChem for the free base, 2-(chloromethyl)-5-methylpyrazine.[5]

Proposed Fragmentation Pathway

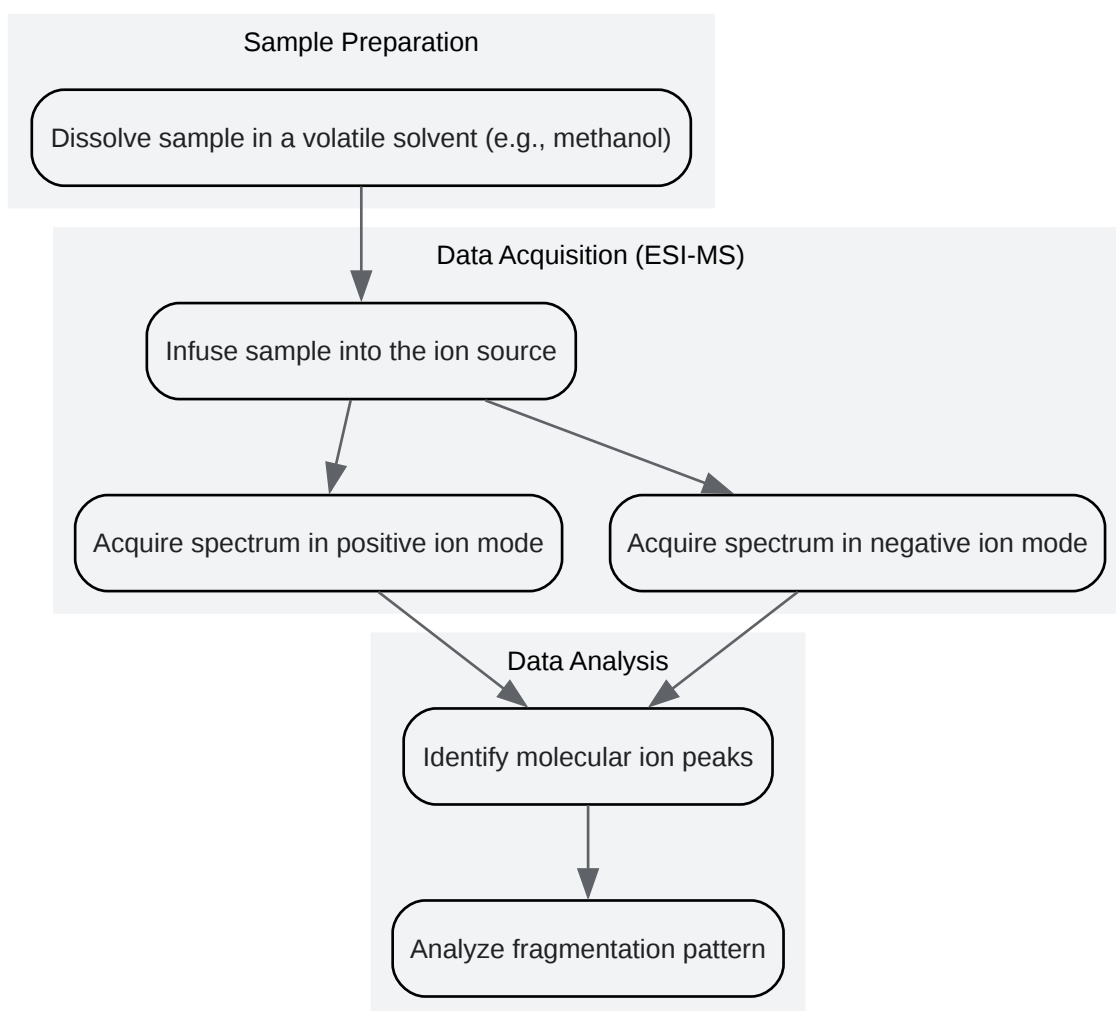
Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway involves the loss of a chlorine radical followed by the loss of HCN.



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Caption: Proposed mass spectrometry fragmentation pathway for 2-(chloromethyl)-5-methylpyrazine.

Experimental Protocol for Mass Spectrometry Data Acquisition



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Caption: General workflow for acquiring mass spectrometry data via ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Chloromethyl)-5-methylpyrazine hydrochloride**. While experimental data for this specific compound is not readily available, the predicted NMR, IR, and MS spectra, based on sound chemical principles and data from analogous structures, offer a reliable framework for its characterization. The provided experimental protocols serve as a self-validating system for researchers to obtain and confirm the spectroscopic fingerprint of this important chemical intermediate.

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